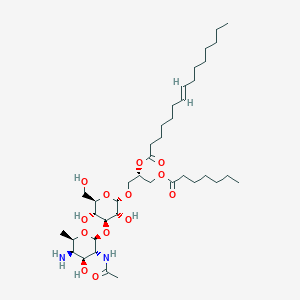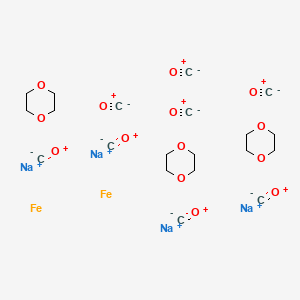![molecular formula C15H10BrF2N3O2 B3068539 Methyl 5-((4-bromo-2-fluorophenyl)amino)-4-fluoro-1H-benzo[d]imidazole-6-carboxylate CAS No. 606143-48-0](/img/structure/B3068539.png)
Methyl 5-((4-bromo-2-fluorophenyl)amino)-4-fluoro-1H-benzo[d]imidazole-6-carboxylate
Vue d'ensemble
Description
“Methyl 5-((4-bromo-2-fluorophenyl)amino)-4-fluoro-1H-benzo[d]imidazole-6-carboxylate” is a compound with a complex structure. It contains a benzimidazole ring with a carboxylic acid group attached at the 6th position, and a 1-methyl-1H group attached at the 4th position .
Molecular Structure Analysis
The molecular structure of this compound is quite complex. It includes a benzimidazole ring, which is a fused ring structure containing a benzene ring and an imidazole ring. Attached to this core structure are various substituents, including a carboxylic acid group at the 6th position, a 1-methyl-1H group at the 4th position, and a bromo-fluorophenyl group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 382.16 . It is a solid at room temperature and should be stored in a refrigerator .Applications De Recherche Scientifique
Structural Analysis and Design
Research on similar compounds to Methyl 5-((4-bromo-2-fluorophenyl)amino)-4-fluoro-1H-benzo[d]imidazole-6-carboxylate has led to the elucidation of their structures, which aids in the design of amyloid-avid probes. The study of regioisomers of N-methylated benzimidazole compounds, such as 5-bromo-1-methyl-2-[N-methyl-N-(2′-O-tert-butylcarbonatethyl)-4′-aminophenyl]-1H-benzo[d]imidazole, has provided insights into their solid-state structures through X-ray diffraction analysis, contributing to the understanding of their chemical and physical properties G. Ribeiro Morais et al., 2012.
Synthesis and Reactivity
The synthesis and reactivity of benzimidazole derivatives have been extensively studied, providing valuable information on the chemical behavior and potential applications of these compounds. For instance, the synthesis of 4-bromo-2-(5,6-dinitro-1H-benzo[d]imidazol-2-yl)phenol through the reaction of 5-bromosalicylaldehyde and 4,5-dinitro-1,2-diaminephenylene under different conditions highlights the reactivity of benzimidazole compounds and their potential in creating diverse chemical structures Sun Ducheng, 2012.
Anticancer Applications
Benzimidazole derivatives, similar to this compound, have been synthesized and evaluated for their antiproliferative effects against various cancer cell lines. For example, a series of substituted 2-(phenyl)-3H-benzo(d)imidazole-5-carboxylic acids and their methyl esters were examined for their antiproliferative effects against breast cancer cell lines, with some compounds showing significant activity, suggesting their potential as cancer therapeutics C. Karthikeyan et al., 2017.
Rapid Synthesis Techniques
The development of novel synthesis protocols, such as microwave-assisted techniques, for benzimidazole derivatives has improved the efficiency and yield of these compounds. For instance, the rapid synthesis of methyl 1-benzyl-2-(4-fluoro-3-nitrophenyl)-1H-benzo[d]imidazole-5-carboxylate (TJ08) using microwave assistance demonstrates the advancements in synthetic methodologies, enabling quicker development of potential pharmacologically active compounds G. Jagadeesha et al., 2023.
Mécanisme D'action
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes in contact with skin . The specific hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Propriétés
IUPAC Name |
methyl 6-(4-bromo-2-fluoroanilino)-7-fluoro-3H-benzimidazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrF2N3O2/c1-23-15(22)8-5-11-14(20-6-19-11)12(18)13(8)21-10-3-2-7(16)4-9(10)17/h2-6,21H,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLTQHFHIUIFPMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C(=C1NC3=C(C=C(C=C3)Br)F)F)N=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrF2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S,5S)-1-[2-[(2S,5S)-2,5-di(propan-2-yl)phospholan-1-yl]ethyl]-2,5-di(propan-2-yl)phospholane](/img/structure/B3068464.png)









![1',5',6',7'-tetrahydrospiro[cyclohexane-1,2'-cyclopenta[d]pyrimidin]-4'(3'H)-one](/img/structure/B3068530.png)


